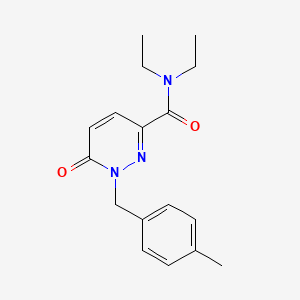

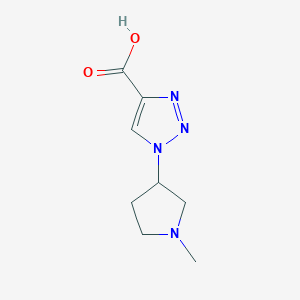

N,N-二乙基-1-(4-甲基苄基)-6-氧代-1,6-二氢哒嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the first paper describes the synthesis and biological evaluation of N-benzylpyrazine-2-carboxamide derivatives, which share a benzyl moiety and a carboxamide group with the compound . The second paper discusses a compound with a benzyl group and a carboxamide functionality as well, although it is part of a hexahydro-1H-1,4-diazepin-6-yl structure . These compounds are of interest due to their biological activities, such as antimycobacterial and antibacterial properties, as well as receptor antagonistic activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. In the first paper, the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides was achieved through aminolysis of acyl chloride, which sometimes led to double substituted series as side products . The second paper describes the synthesis of a racemic mixture of a hexahydro-1H-1,4-diazepin-6-yl compound, which was resolved into its enantiomers through preferential crystallization . These methods highlight the importance of controlling reaction conditions and purification techniques to obtain the desired compounds.

Molecular Structure Analysis

The molecular structures of compounds in the provided papers are characterized using various analytical techniques. The first paper does not detail the structural analysis, but such compounds are typically characterized by spectroscopic methods like infrared spectroscopy and X-ray diffraction . The second paper confirms the racemic nature of the synthesized compound through melting point, solubility, infrared spectrum, and X-ray diffraction pattern, which are standard techniques for determining molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of certain functional groups. For example, the aminolysis reaction in the first paper suggests that the acyl chloride is reactive towards nucleophilic substitution by benzylamine derivatives . The resolution process in the second paper involves preferential crystallization, which is based on the different solubilities of enantiomers in a given solvent . These reactions are crucial for the synthesis and isolation of the desired compounds with specific configurations and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their biological activity and solubility. The first paper reports the antimycobacterial and antibacterial activities of the synthesized compounds, which are related to their chemical structure and the presence of specific functional groups . The second paper discusses the resolution of enantiomers based on their solubility differences in acetone, which is a physical property that can be exploited for purification purposes . These properties are essential for understanding the potential applications of the compounds in medicinal chemistry.

科学研究应用

代谢和处置研究

研究利用 19F 核磁共振 (NMR) 光谱来支持药物发现计划,方法是研究有效抑制剂(包括与感兴趣的化合物相似的化合物)的代谢和处置。例如,关于 HIV 整合酶抑制剂的研究强调了使用 19F-NMR 来了解大鼠和狗的代谢命运和排泄平衡,强调了代谢在药物消除过程中的作用 (蒙特阿古多等人,2007)。

细胞毒性和抗癌活性

新衍生物的合成和表征显示出针对各种癌细胞系的细胞毒活性,证明了相关化合物在抗癌研究中的潜力。例如,合成新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物揭示了对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性 (哈桑等人,2014)。

抗菌和抗菌评估

已合成结构上与 N,N-二乙基-1-(4-甲基苄基)-6-氧代-1,6-二氢哒嗪-3-甲酰胺相关的化合物,并测试了它们的抗菌特性。例如,对 3-取代的 N-苄基吡嗪-2-甲酰胺衍生物的研究证明了对结核分枝杆菌的显着活性,以及对金黄色葡萄球菌和表皮葡萄球菌的抗菌活性,而没有显着的细胞毒性 (塞梅尔科娃等人,2017)。

抑制研究

对与感兴趣化合物相似的衍生物对特定酶的抑制的研究对于了解其潜在治疗应用非常重要。例如,特定抑制剂对芳香族氨基酸脱羧酶的抑制提供了对这些化合物的作用机制和潜在治疗用途的见解 (布卡德等人,1964)。

属性

IUPAC Name |

N,N-diethyl-1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-4-19(5-2)17(22)15-10-11-16(21)20(18-15)12-14-8-6-13(3)7-9-14/h6-11H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRNSSMBIAFSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)

![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)